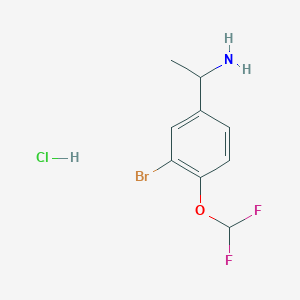
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride
Overview
Description
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride (1-(3-Br-4-DFMOP-EA)HCl) is a novel, high-affinity, selective agonist of the muscarinic M1 receptor with potential therapeutic applications. It is a small molecule that has been developed for its ability to modulate the activity of the muscarinic M1 receptor, a G-protein-coupled receptor (GPCR) that is involved in the regulation of various physiological processes, including learning and memory. It has been studied for its potential to be used in the treatment of a variety of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Mechanism of Action
1-(3-Br-4-DFMOP-EA)HCl binds to the muscarinic M1 receptor, resulting in a conformational change in the receptor. This conformational change leads to the activation of the receptor, which in turn activates downstream signaling pathways. These downstream pathways lead to the regulation of various physiological processes, including learning and memory.
Biochemical and Physiological Effects
1-(3-Br-4-DFMOP-EA)HCl has been studied for its ability to modulate the activity of the muscarinic M1 receptor. When bound to the receptor, it results in the activation of downstream signaling pathways, which can lead to the regulation of various physiological processes. These processes include learning and memory, as well as the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Advantages and Limitations for Lab Experiments
1-(3-Br-4-DFMOP-EA)HCl has several advantages for use in laboratory experiments. It is a highly selective agonist of the muscarinic M1 receptor, which makes it an ideal tool for studying the activity of the receptor. In addition, it is a small molecule, which makes it easy to synthesize and manipulate. However, it is important to note that 1-(3-Br-4-DFMOP-EA)HCl has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
1-(3-Br-4-DFMOP-EA)HCl has potential for use in the treatment of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Future research should focus on further exploring the potential therapeutic applications of 1-(3-Br-4-DFMOP-EA)HCl, as well as its ability to modulate the activity of the muscarinic M1 receptor. In addition, further research should be conducted to explore the potential side effects of 1-(3-Br-4-DFMOP-EA)HCl, as well as its potential for use in combination with other drugs. Finally, further research should be conducted to explore the potential for 1-(3-Br-4-DFMOP-EA)HCl to be used in the treatment of other conditions, such as depression and anxiety.
Scientific Research Applications
1-(3-Br-4-DFMOP-EA)HCl has been studied extensively in laboratory settings. It has been studied as a potential therapeutic agent for a variety of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. In addition, it has been studied for its ability to modulate the activity of the muscarinic M1 receptor, which is involved in the regulation of various physiological processes, including learning and memory.
Properties
IUPAC Name |
1-[3-bromo-4-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO.ClH/c1-5(13)6-2-3-8(7(10)4-6)14-9(11)12;/h2-5,9H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKJCUGLUMBGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


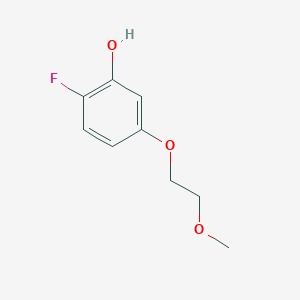
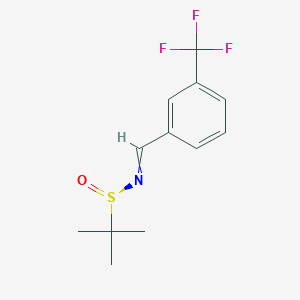


![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)

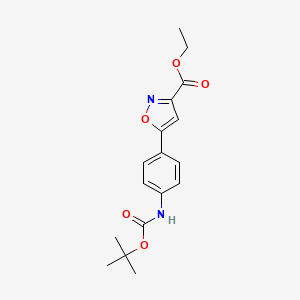
![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)

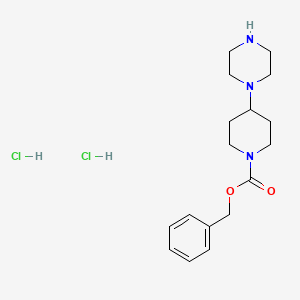
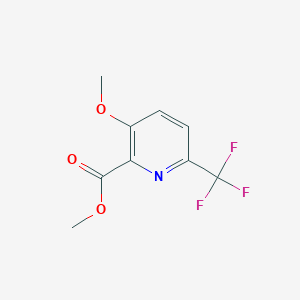
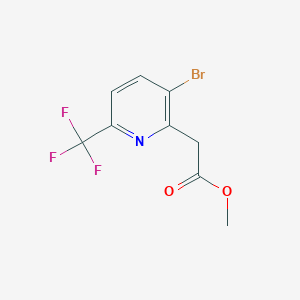
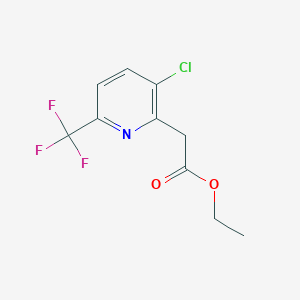
![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)
